N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide is a complex organic compound that features a benzimidazole moiety linked to a phenyl ring and a tert-butylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. This is followed by further functionalization to introduce the phenyl and tert-butylbenzamide groups. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and various aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl rings .
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Another benzimidazole derivative with similar structural features.
2-Substituted benzimidazoles: Compounds with various substituents on the benzimidazole ring, exhibiting diverse biological activities.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butylbenzamide group, in particular, may enhance its stability and bioavailability compared to other benzimidazole derivatives .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-24(2,3)18-13-11-16(12-14-18)23(28)25-19-8-6-7-17(15-19)22-26-20-9-4-5-10-21(20)27-22/h4-15H,1-3H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWQXUFTYRJKEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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